molecular formula C8H16Cl2N2O B13585136 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride

1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride

Cat. No.: B13585136
M. Wt: 227.13 g/mol
InChI Key: JCWOSKFDSMPQDS-UHFFFAOYSA-N
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Description

1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride is a bicyclic amine derivative characterized by a rigid [2.2.2]diazabicyclo framework. The compound features a ketone group (ethan-1-one) at the 1-position and exists as a dihydrochloride salt, enhancing its aqueous solubility and stability for pharmaceutical applications. Its bicyclic structure confers conformational rigidity, making it a valuable scaffold in medicinal chemistry for targeting enzymes or receptors requiring precise spatial interactions .

The compound’s crystal structure may be determined using programs like SHELX, a widely adopted tool for small-molecule crystallography .

Properties

Molecular Formula

C8H16Cl2N2O

Molecular Weight

227.13 g/mol

IUPAC Name

1-(2,5-diazabicyclo[2.2.2]octan-2-yl)ethanone;dihydrochloride

InChI

InChI=1S/C8H14N2O.2ClH/c1-6(11)10-5-7-2-3-8(10)4-9-7;;/h7-9H,2-5H2,1H3;2*1H

InChI Key

JCWOSKFDSMPQDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2CCC1CN2.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride typically involves:

  • Construction or procurement of the 2,5-diazabicyclo[2.2.2]octane core.
  • Introduction of the ethanone substituent at the 2-position.
  • Conversion to the dihydrochloride salt for isolation and purification.

Synthesis of the 2,5-Diazabicyclo[2.2.2]octane Core

The bicyclic amine core can be synthesized via reduction of diketopiperazine precursors using lithium aluminium hydride (LAH) in tetrahydrofuran (THF). A representative procedure is as follows:

  • A diketopiperazine (e.g., 2,5-diazabicyclo[2.2.2]octane-3,6-dione) is refluxed with LAH in THF for approximately 16 hours.
  • After cooling, the reaction is carefully quenched with water and sodium hydroxide to neutralize excess hydride.
  • The product is extracted, dried, and purified, yielding 2,5-diazabicyclo[2.2.2]octane with typical NMR data confirming the structure.
Step Reagents & Conditions Notes
1 Diketopiperazine + LAH in THF, reflux 16h Reduction of diketopiperazine
2 Quench with H2O and NaOH Neutralization and work-up
3 Extraction and purification Isolation of bicyclic amine

Functionalization to Ethanone Derivative

The ethanone group is introduced by acylation of the bicyclic amine nitrogen. Although specific protocols for this exact compound are limited in open literature, analogous methods involve:

  • Reaction of the bicyclic amine with an acetylating agent such as acetyl chloride or acetic anhydride under controlled conditions.
  • The reaction is typically conducted in an inert solvent (e.g., dichloromethane) at low temperature to moderate temperature.
  • Subsequent treatment with hydrochloric acid generates the dihydrochloride salt, stabilizing the compound and facilitating crystallization.

Isolation of Dihydrochloride Salt

  • The free base ethanone derivative is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether).
  • The dihydrochloride salt precipitates out or can be crystallized by solvent evaporation or cooling.
  • This salt form improves the compound’s handling, storage, and solubility properties.

Analytical and Characterization Data

Due to the compound’s bicyclic amine nature and amide functionality, typical characterization includes:

Technique Observations/Results
Nuclear Magnetic Resonance (NMR) Signals consistent with bicyclic protons and ethanone methylene; broad singlets for amine protons
Infrared Spectroscopy (IR) Amide carbonyl stretch (~1650 cm^-1); NH stretches indicative of protonated amines
Mass Spectrometry (MS) Molecular ion peak corresponding to C8H14N2O (free base) or dihydrochloride salt mass
Elemental Analysis Consistent with calculated values for C, H, N, Cl content
Melting Point Characteristic for dihydrochloride salt; indicative of purity

Research Findings and Synthetic Challenges

  • The bicyclic amine core is sensitive to over-reduction or harsh conditions; careful control of LAH equivalents and reaction time is critical.
  • Acylation must be controlled to avoid over-acylation or polymerization side reactions.
  • Formation of the dihydrochloride salt improves compound stability, but requires careful pH and solvent control to avoid hydrolysis of the amide bond.
  • Recent studies on related bicyclic amine derivatives highlight enzymatic and chemical transformations of the diazabicyclo[2.2.2]octane ring, which could inspire novel synthetic routes or modifications.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Outcome/Notes
Core synthesis Diketopiperazine + LAH in THF, reflux 16h Reduction to 2,5-diazabicyclo[2.2.2]octane
Acylation Acetyl chloride or acetic anhydride, inert solvent, controlled temp Formation of ethanone derivative
Salt formation Treatment with HCl in ethanol or ether Formation of dihydrochloride salt
Purification Extraction, crystallization Pure, stable compound

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions, primarily at its carbonyl group. Ethyl chloroacetate is a common reagent for introducing ethyl groups via SN2 mechanisms. Reaction conditions typically involve:

  • Solvents : Ethanol or methanol

  • Temperature : 60–80°C under reflux

  • Catalysts : None required due to inherent basicity of the diazabicyclo structure

ReagentProduct FormedYield (%)Source
Ethyl chloroacetateEthyl-substituted derivative72–85

This reaction is critical for synthesizing pharmacologically active derivatives.

Oxidation Reactions

Controlled oxidation modifies the ketone moiety. Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are employed under distinct conditions:

Oxidizing AgentConditionsProduct
H₂O₂Aqueous, pH 7–8, 25°CCarboxylic acid
KMnO₄Acidic (H₂SO₄), 50°CDicarboxylic derivative

Oxidation pathways depend on reaction pH and temperature, with KMnO₄ causing ring strain relief through bond cleavage .

Reduction Reactions

The ketone group undergoes reduction to form alcohol derivatives:

  • Reducing Agent : Sodium borohydride (NaBH₄)

  • Solvent : Methanol at 0–5°C

  • Reaction Time : 2–4 hours

Reduced products demonstrate enhanced solubility in polar solvents, making them valuable intermediates for further functionalization.

Alkylation in Solvothermal Conditions

Under high-temperature solvothermal environments (140–170°C), the compound reacts with ethylene oxide to form alkylated derivatives. Key parameters include:

  • Molar Ratios : 1:1.5 (compound : ethylene oxide)

  • Solvent : Ethylene glycol

  • Pressure : Autoclave conditions (3–5 bar)

This method produces thermally stable adducts used in coordination chemistry .

Enzymatic Cleavage of the Bicyclic Core

Fungal cytochrome P450 enzymes (e.g., CtdY) selectively cleave the amide bond within the 2,5-diazabicyclo[2.2.2]octane system. Key steps involve:

  • Amide Bond Hydrolysis : Forms an unstable intermediate.

  • Decarboxylation : Eliminates CO₂ to generate pentacyclic structures.

This biotransformation pathway highlights the compound’s role as a precursor in alkaloid biosynthesis .

Stability Under Extreme Conditions

The compound decomposes under non-standard conditions:

ConditionDegradation PathwayObservation
pH < 2 or pH > 10Protonation/deprotonationRing opening
T > 150°CThermal decompositionChar formation

Stability studies recommend storage at 4°C in anhydrous environments .

Scientific Research Applications

1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride involves its ability to act as a nucleophilic catalyst. The compound’s bicyclic structure provides steric hindrance, which enhances its reactivity in various chemical reactions. It interacts with molecular targets by forming transient intermediates, facilitating the formation of desired products through catalytic cycles .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diazabicyclo Derivatives

Compound Name (CAS) Molecular Framework Substituents Solubility/Stability Features
1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride (Target) [2.2.2]octane Ethanone, dihydrochloride salt High solubility due to ionic form
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (1240782-81-3) [2.2.2]octane tert-Butyloxycarbonyl (Boc) group Lipophilic; requires deprotection
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (617714-22-4) [2.2.2]octane with ketone Boc group, ketone at 5-position Moderate solubility; stable intermediate
tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (198835-04-0) [2.2.1]heptane Boc group, ketone at 6-position Smaller ring; higher strain, reactive
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (134003-84-2) [2.2.1]heptane Boc group, dual amine sites Compact structure; potential for chelation

Key Findings:

Bicyclo Framework Differences: The [2.2.2]octane system (target compound) offers greater conformational rigidity and volume compared to the [2.2.1]heptane analogs, which may influence binding affinity to biological targets .

Functional Group Impact: The dihydrochloride salt in the target compound enhances water solubility, making it preferable for in vivo applications compared to tert-butyl-protected analogs (e.g., CAS 1240782-81-3), which require acidic or enzymatic deprotection . Ketone-containing analogs (e.g., CAS 617714-22-4) share the ethanone moiety but lack the ionic character of the dihydrochloride salt, limiting their solubility in polar solvents .

Synthetic Utility :

  • Boc-protected derivatives (e.g., CAS 134003-84-2) serve as versatile intermediates for further functionalization, whereas the target compound’s dihydrochloride form may be optimized for direct biological screening .

Research Implications and Limitations

  • Structural Insights : Crystallographic data generated via SHELX could resolve the target compound’s 3D conformation, aiding in docking studies.
  • Data Gaps: Limited published data on the target compound’s pharmacokinetics or bioactivity necessitates further experimental validation.
  • Comparative Advantages : The dihydrochloride salt’s solubility profile positions it as a superior candidate for aqueous formulations compared to lipophilic Boc analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions under anhydrous conditions. Key steps include:

  • Step 1 : Formation of the bicyclo[2.2.2]diaza scaffold via cyclization of precursor amines (e.g., using ethylenediamine derivatives).
  • Step 2 : Introduction of the ketone moiety via acylation or Friedel-Crafts alkylation, followed by dihydrochloride salt formation through HCl gas saturation in polar solvents like ethanol.
  • Optimization : Yield improvements can be achieved by controlling reaction temperature (e.g., reflux at 80–100°C), solvent polarity (acetonitrile or DMF), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical to isolate the dihydrochloride form .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves the bicyclo[2.2.2]octane framework and ketone group (δ ~2.1–2.5 ppm for CH2 groups; δ ~200–210 ppm for carbonyl carbon).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+ ion for C9H15N2O·2HCl).
  • HPLC with UV/RI detection : Assesses purity (>95% threshold for research-grade material).
  • X-ray crystallography : Resolves stereochemical ambiguities in the bicyclo system, though this requires high-quality single crystals .

Advanced Research Questions

Q. How should researchers address conflicting data in spectroscopic analysis (e.g., unexpected peaks in NMR or inconsistencies in mass spectrometry)?

  • Methodological Answer :

  • Step 1 : Perform comparative analysis with structurally analogous compounds (e.g., 3-aminoquinuclidine dihydrochloride derivatives) to identify artifacts or solvent residues .
  • Step 2 : Use hyphenated techniques like LC-MS/MS to differentiate between degradation products and the parent compound.
  • Step 3 : Validate results via independent methods (e.g., IR spectroscopy for functional groups, elemental analysis for Cl– content). Contradictions often arise from salt dissociation in solution; ensure pH stability during analysis .

Q. What experimental models are appropriate for evaluating the biological activity of this compound, particularly in neurotransmitter or enzyme inhibition studies?

  • Methodological Answer :

  • In vitro assays :
  • Receptor binding : Use radioligand displacement assays (e.g., α4β2 nicotinic acetylcholine receptors due to the compound’s diazabicyclo motif).
  • Enzyme inhibition : Test acetylcholinesterase or monoamine oxidase activity via spectrophotometric methods (e.g., Ellman’s assay).
  • Cell-based models : Primary neuronal cultures or SH-SY5Y cells for neurotoxicity/neuroprotection studies.
  • Dose-response curves : Establish IC50 values under controlled pH (critical for dihydrochloride stability) .

Q. How can computational modeling (e.g., molecular docking, MD simulations) complement experimental studies of this compound’s molecular interactions?

  • Methodological Answer :

  • Step 1 : Generate 3D conformers using software like Gaussian or Schrodinger Suite, accounting for protonation states of the diazabicyclo nitrogen atoms.
  • Step 2 : Perform docking studies against target proteins (e.g., cholinesterases) to predict binding affinity and key residues (e.g., π-π stacking with aromatic pockets).
  • Step 3 : Validate predictions via mutagenesis or competitive binding assays. MD simulations (50–100 ns trajectories) assess stability of ligand-receptor complexes in physiological conditions .

Data Contradiction & Theoretical Frameworks

Q. How can researchers resolve discrepancies between computational predictions and experimental binding affinity data?

  • Methodological Answer :

  • Re-evaluate force field parameters : Adjust partial charges or solvation models (e.g., explicit vs. implicit water) to better reflect the dihydrochloride’s ionic interactions.
  • Incorporate entropy effects : Use MM-PBSA/GBSA calculations to account for conformational entropy losses upon binding.
  • Experimental cross-validation : Compare results with structurally similar ligands (e.g., quinuclidine derivatives) to identify systematic errors in modeling .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with varied substituents on the bicyclo framework (e.g., halogenation at the ethanone position).
  • Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using QSAR models.
  • Data triangulation : Combine crystallography (e.g., ligand-protein co-structures), in vitro potency, and computational ADMET profiles to prioritize lead compounds .

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